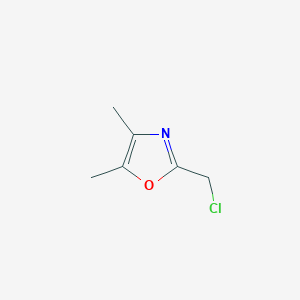

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole

Description

BenchChem offers high-quality 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPWHVKFXFSWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141118-71-0 | |

| Record name | 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole chemical structure and properties

An In-Depth Technical Guide to 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole: Synthesis, Reactivity, and Applications

Executive Summary

The oxazole ring is a fundamental five-membered heterocyclic scaffold that is prevalent in a vast array of natural products and synthetic molecules, establishing it as a prime skeleton for drug discovery.[1][2] Its unique structural and chemical properties allow for diverse interactions with biological receptors and enzymes.[2][3] This technical guide focuses on 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole, a functionalized derivative poised as a versatile building block for synthetic and medicinal chemistry. The presence of a reactive chloromethyl group at the 2-position, combined with the dimethyl-substituted oxazole core, makes this compound a valuable intermediate for constructing more complex molecular architectures. This document provides a comprehensive overview of its structure, properties, plausible synthetic routes, analytical characterization, key chemical reactions, and applications, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is an aromatic heterocyclic compound. The core structure consists of a 1,3-oxazole ring substituted with two methyl groups at the C4 and C5 positions and a chloromethyl group at the C2 position. This substitution pattern dictates its reactivity, with the chloromethyl group serving as the primary electrophilic site for synthetic modifications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈ClNO | [4] |

| Molecular Weight | 145.59 g/mol | [4] |

| IUPAC Name | 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole | |

| Canonical SMILES | CC1=C(OC(=N1)CCl)C | [4] |

| InChI | InChI=1S/C6H8ClNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | [4] |

| InChIKey | GSPWHVKFXFSWBG-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.6 | [4] |

| Monoisotopic Mass | 145.02943 Da | [4] |

Synthesis Strategy and Experimental Protocol

The construction of the 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole scaffold can be approached through several classical heterocycle syntheses. The most direct and industrially relevant method is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

Retrosynthetic Analysis and Proposed Route

A logical retrosynthetic disconnection breaks the oxazole ring at the O1-C2 and N3-C4 bonds, leading back to 3-(chloroacetamido)-2-butanone. This intermediate, in turn, can be synthesized from 3-amino-2-butanone and chloroacetyl chloride. This approach is advantageous as it utilizes readily available starting materials and involves well-established reaction mechanisms.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard procedures for oxazole synthesis. The successful formation of the product at each stage can be monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Step 1: Synthesis of 3-(Chloroacetamido)-2-butanone (Acylamino Ketone Intermediate)

-

To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Causality: Triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the subsequent acylation, driving the reaction to completion.

-

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM. Maintain the temperature below 5 °C during the addition.

-

Causality: The reaction is exothermic. Slow addition at low temperature prevents side reactions and ensures selective N-acylation.

-

-

Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclodehydration to 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole

-

To the crude 3-(chloroacetamido)-2-butanone (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

-

Causality: POCl₃ is a powerful dehydrating and cyclizing agent that facilitates the intramolecular condensation to form the oxazole ring.[5]

-

-

Heat the mixture at reflux (80-100 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic process and must be done with caution.

-

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or a dilute NaOH solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Singlet (~4.6-4.8 ppm, 2H, -CH₂Cl); Singlet (~2.3 ppm, 3H, -CH₃); Singlet (~2.1 ppm, 3H, -CH₃). Chemical shifts are referenced to TMS in CDCl₃.[6] |

| ¹³C NMR | Oxazole C2 (~160-162 ppm); Oxazole C4/C5 (~145 ppm, ~135 ppm); -CH₂Cl (~40-42 ppm); Methyl carbons (~10-14 ppm).[7] |

| IR (Infrared) | ~1650 cm⁻¹ (C=N stretch); ~1580 cm⁻¹ (C=C stretch); ~1100 cm⁻¹ (C-O-C stretch); ~750 cm⁻¹ (C-Cl stretch). |

| Mass Spec (EI) | Expected M⁺ at m/z 145/147 (isotope pattern for Cl). Key fragments: [M-Cl]⁺, [M-CH₂Cl]⁺. |

Table 3: Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.03671 |

| [M+Na]⁺ | 168.01865 |

| [M-H]⁻ | 144.02215 |

| Data predicted using advanced algorithms.[4] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole lies in the high reactivity of the chloromethyl group, which behaves similarly to a benzylic halide.[8] This site is an excellent electrophilic handle for introducing a wide variety of functional groups via nucleophilic substitution, making the compound a versatile scaffold for building molecular libraries.

Key Nucleophilic Substitution Reactions

The chloromethyl group readily reacts with a range of nucleophiles, allowing for straightforward synthetic elaboration at the 2-position.[8]

-

Amination: Reaction with primary or secondary amines yields 2-(aminomethyl) derivatives.

-

Thiolation: Reaction with thiols or thiophenols provides 2-(thiomethyl) ethers.

-

Alkoxylation: Reaction with alkoxides or phenoxides produces 2-(alkoxymethyl) ethers.

These transformations are typically performed under basic conditions in a polar aprotic solvent.

Caption: Key synthetic transformations of the title compound.

Reactivity of the Oxazole Ring

The oxazole ring itself is an electron-rich aromatic system, but it is generally less reactive towards electrophilic substitution than furan.[9]

-

Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position in oxazoles.[10] However, in the target molecule, this position is already substituted with a methyl group. Strong activating groups would be required to facilitate substitution at other positions.

-

Nucleophilic Aromatic Substitution: The C2 position of an oxazole can undergo nucleophilic substitution if a good leaving group is present.[10] In this molecule, the chloromethyl group is the primary reactive site, and direct substitution on the ring is less favorable.

-

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines.[9] This reactivity could be explored with suitable dienophiles under thermal conditions.

Applications in Research and Drug Development

The oxazole moiety is a privileged structure in medicinal chemistry, found in compounds with antibacterial, anti-inflammatory, antifungal, and anticancer activities.[2][9] 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is not an active pharmaceutical ingredient itself but rather a crucial intermediate.

-

Scaffold for Library Synthesis: Its primary application is as a building block. The facile displacement of the chloride allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.[11]

-

Intermediate for Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as an intermediate in the synthesis of novel pesticides and herbicides, where the oxazole core can impart desired biological activity.[11]

-

Material Science: Functionalized oxazoles have applications as specialty polymers and materials, including coatings and adhesives with enhanced properties.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is not widely available, data from structurally related chloromethylated heterocycles and oxazoles suggest the following precautions.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[15]

-

Hazards: The compound is expected to be harmful if swallowed and may cause skin and eye irritation or burns.[14][15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. Available at: [Link]

-

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole. PubChem. Available at: [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. Available at: [Link]

-

2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. PubChem. Available at: [Link]

-

Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). PMC. Available at: [Link]

-

4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Oxazole. Wikipedia. Available at: [Link]

-

5-(Chloromethyl)-1,3-oxazole Properties. (2025). EPA. Available at: [Link]

-

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole. Pharmaffiliates. Available at: [Link]

-

Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). ScienceDirect. Available at: [Link]

-

Monomer detail | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(1-methylethenyl)-. CoPolDB. Available at: [Link]

-

Chemical Properties of Oxazole, 4,5-dihydro-2-methyl-. Cheméo. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Oxazole. SpectraBase. Available at: [Link]

-

A Practical Synthesis of 1,3-Oxazole. ResearchGate. Available at: [Link]

-

dimethyl 5-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}benzene-1,3-dicarboxylate. MolPort. Available at: [Link]

-

2-ethyl-4,5-dimethyl oxazole. The Good Scents Company. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. PubChemLite - 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole (C6H8ClNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-4-(chloromethyl)-1,3-oxazole | Benchchem [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 13C NMR spectrum [chemicalbook.com]

- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

Strategic Utilization of Bioactive Heterocyclic Building Blocks in Modern Medicinal Chemistry

Executive Summary: The Heterocyclic Imperative

In the landscape of FDA-approved therapeutics from 2024 and 2025, nitrogen-containing heterocycles remain the undisputed "privileged structures" of small molecule drug discovery. Analysis reveals that over 82% of recent small-molecule approvals contain at least one nitrogen heterocycle, with pyridine reclaiming the top spot from piperidine as the most frequently utilized ring system.[1]

For the medicinal chemist, the challenge has shifted from simple scaffold selection to strategic functionalization . We are no longer just picking a ring; we are engineering specific vectors for solubility, metabolic stability, and target engagement. This guide moves beyond textbook definitions to provide actionable protocols for the high-value manipulation of these building blocks.

The Nitrogen Advantage: Aromatic vs. Saturated Architectures

Aromatic Heterocycles: The Kinase & GPCR Backbone

Aromatic heterocycles (pyridines, pyrimidines, pyrazoles) are the primary drivers of π-stacking interactions and hydrogen bond networks in kinase inhibitors. However, their electron-deficient nature makes classical electrophilic aromatic substitution (EAS) difficult.

Strategic Insight: Do not rely on pre-functionalized halogenated starting materials if you can avoid it. Modern radical chemistry allows for the direct alkylation of the C-H bond, drastically shortening synthetic routes.

Saturated Heterocycles: Escaping Flatland

The industry is aggressively pivoting toward

-

Azetidines: High ring strain (~26 kcal/mol) lowers the energy barrier for ring-opening or specific functionalization but requires careful handling to prevent polymerization.

-

Oxetanes: Acting as a carbonyl bioisostere, the oxetane ring offers a dipole moment similar to a ketone but with higher metabolic stability and no risk of hydrate formation.

Advanced Synthetic Methodologies

Protocol A: The Modern Minisci Reaction (C-H Alkylation)

Application: Direct introduction of alkyl groups (methyl, ethyl, cyclopropyl) to electron-deficient heterocycles (e.g., Pyridines, Quinolines) at the C2/C4 position.

Mechanism & Causality: Classically, this reaction used stoichiometric silver and persulfate. The modern protocol described below utilizes a photoredox approach or controlled thermal initiation to prevent the "over-alkylation" often seen in legacy methods. We utilize a decarboxylative radical generation pathway because carboxylic acids are ubiquitous and cheap feedstock.

Step-by-Step Protocol:

-

Reagent Prep: In a reaction vial, dissolve the Heterocycle (1.0 equiv) and the Alkyl Carboxylic Acid (2.0 equiv) in a mixture of DMSO:H2O (3:1).

-

Why: DMSO solubilizes the organic components; water is essential to solubilize the persulfate oxidant.

-

-

Catalyst Addition: Add AgNO3 (0.2 equiv) and (NH4)2S2O8 (2.0 equiv).

-

Critical Step: If using a photoredox variant (e.g., Ir-catalyst), degas the solvent with

for 15 mins. Oxygen quenches the triplet state of the photocatalyst. For this Ag-mediated thermal protocol, mild degassing is still recommended to prevent radical scavenging.

-

-

Acidification: Add TFA (1.0 equiv).

-

Causality: Protonation of the pyridine ring lowers the LUMO energy, making it more susceptible to nucleophilic radical attack.

-

-

Reaction: Heat to 50°C for 4-12 hours. Monitor by LC-MS.

-

Workup: Basify with sat. NaHCO3 (to neutralize TFA and deprotonate the product). Extract with EtOAc.

-

Self-Validation: If the aqueous layer remains acidic, the product (likely basic) will remain trapped as a salt. Ensure pH > 9.

-

Visualization: Minisci Radical Pathway

The following diagram illustrates the radical generation and addition cycle.

Figure 1: Mechanism of the Silver-Catalyzed Minisci Reaction showing oxidative decarboxylation and radical addition to a protonated base.

Protocol B: Functionalization of Azetidines via Strain-Release

Application: Creating 3,3-disubstituted azetidines, a motif found in JAK inhibitors (e.g., Baricitinib).

Protocol (Coupling to 3-Azetidinone):

-

Starting Material: 1-Boc-3-azetidinone.

-

Reagent: Organolithium or Grignard reagent (R-Li or R-MgBr).

-

Condition: Anhydrous THF, -78°C.

-

Causality: Low temperature is non-negotiable. Higher temperatures lead to ring-opening or polymerization due to ring strain.

-

-

Addition: Add nucleophile dropwise. Stir 1h.

-

Quench: Saturated NH4Cl.

-

Functionalization: The resulting tertiary alcohol can be converted to a fluoride (DAST) or amine (Ritter reaction) to modulate LogP.

Bioisosterism: The Strategic Swap

Bioisosterism is the tool for rescuing a lead compound with poor ADME properties. The goal is to retain biological activity while improving solubility or metabolic stability.[2]

Comparative Metrics: Benzene vs. Heterocycles

The table below highlights why replacing a phenyl ring with a bioisostere (like Bicyclo[1.1.1]pentane or Pyridine) is advantageous.

| Scaffold | Character | LogP (Approx) | Aqueous Solubility | Metabolic Stability | Primary Liability |

| Benzene | Aromatic (Flat) | 2.1 | Low | Moderate | CYP450 Oxidation |

| Pyridine | Aromatic (Flat) | 0.65 | Moderate/High | Moderate | N-Oxidation |

| Pyrazine | Aromatic (Flat) | -0.2 | High | Low | Rapid Clearance |

| Bicyclo[1.1.1]pentane | Saturated (3D) | 2.2 | Moderate | High | Synthetic Cost |

| Oxetane | Saturated (3D) | -0.3 | Very High | High | Acid Sensitivity |

Decision Logic for Scaffold Selection

Use this workflow to determine the appropriate heterocycle substitution based on your lead compound's failure mode.

Figure 2: Strategic decision tree for bioisosteric replacement based on ADME/Tox liabilities.

Future Trends: Late-Stage Functionalization (LSF)

The future of heterocyclic chemistry lies in Late-Stage Functionalization . Rather than building the heterocycle from scratch, chemists are now using C-H activation to diversify fully assembled drug candidates.

-

C-H Borylation: Iridium-catalyzed borylation of heterocycles allows for the rapid installation of a "synthetic handle" at a late stage, which can then be converted to an aryl, hydroxyl, or amino group.

-

DNA-Encoded Libraries (DEL): The demand for reactions that work in water (to be compatible with DNA tags) is driving the development of ultra-mild heterocyclic formations, specifically focusing on triazoles and pyrimidines.

References

-

Scott, K. A., et al. (2024). "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry. Link[1]

-

Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

-

Mykhailiuk, P. K. (2023).[3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[3] Link[3]

-

Dunetz, J. R., et al. (2019). "Earth-Abundant Metal Catalysts in Pharmaceutical Manufacturing." Chemical Reviews. Link

Sources

Advanced Synthesis of Vitamin B6 (Pyridoxine): The Chloromethyl Oxazole & Diels-Alder Pathways

This is an in-depth technical guide on the synthesis of Vitamin B6 (pyridoxine), focusing on the critical role of oxazole intermediates and chloromethyl-functionalized reagents.

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Synthetic Organic Chemists, Process Development Scientists, and Pharmaceutical Researchers.

Executive Summary: The Oxazole Platform

The industrial and laboratory synthesis of Vitamin B6 (pyridoxine) relies heavily on the Kondrat’eva reaction , a hetero-Diels-Alder cycloaddition between a substituted oxazole (acting as the azadiene) and a dienophile. While the classical literature emphasizes 4-methyl-5-ethoxyoxazole as the primary diene, the "chloromethyl" functionality plays a decisive, often dual role in modern and analog synthesis:

-

Dienophile Activation (The MOM-Ether Route): Chloromethyl methyl ether (MOM-Cl) is used to generate bis(methoxymethoxymethyl)-2-butene, a protected dienophile that significantly enhances regioselectivity and yield compared to unprotected diols.

-

Oxazole Construction (The Chloroacetoacetate Route): Ethyl 2-chloroacetoacetate is the key halogenated precursor used to cyclize the oxazole core, establishing the C2-methyl and C5-oxygenation pattern required for the pyridine ring.

This guide details the mechanistic interplay of these "chloromethyl" species, providing a robust, self-validating protocol for constructing the pyridoxine core.

Mechanistic Core: The Hetero-Diels-Alder Assembly

The synthesis hinges on the [4+2] cycloaddition of an electron-rich oxazole with an electron-deficient dienophile.

The Reaction Partners

-

The Diene (Oxazole): 4-Methyl-5-ethoxyoxazole .[1]

-

Function: Provides the pyridine nitrogen, the C2-methyl group, and the C3-hydroxyl group (masked as an ethoxy ether).

-

Synthesis: Derived from the cyclization of ethyl 2-chloroacetoacetate with formamide/ammonium salts.

-

-

The Dienophile: 1,4-Bis(methoxymethoxymethyl)-2-butene (MOM-protected).

-

Function: Provides the C4 and C5 carbons and the two hydroxymethyl side chains.

-

Role of Chloromethyl: The protecting group is installed using chloromethyl methyl ether (MOM-Cl) . This protection prevents side reactions (polymerization) of the free diol during the high-temperature cycloaddition.

-

The Pathway

-

Cycloaddition: The oxazole (HOMO) attacks the dienophile (LUMO) to form a bicyclic 7-oxa-2-azabicyclo[2.2.1]heptene intermediate.

-

Retro-Diels-Alder (Aromatization): The bridgehead oxygen is eliminated (usually as water or alcohol under acidic conditions), driving the aromatization to the pyridine ring.

-

Hydrolysis: The ethoxy group at C3 and the MOM groups at C4/C5 are hydrolyzed to yield Pyridoxine.

Visualization: The Reaction Workflow

The following diagram illustrates the convergence of the Chloroacetoacetate (Oxazole synthesis) and Chloromethyl Methyl Ether (Dienophile synthesis) pathways.

Caption: Convergence of chloromethyl-derived precursors in the Diels-Alder synthesis of Vitamin B6.

Detailed Experimental Protocols

Protocol A: Synthesis of the Dienophile (MOM-Protection)

This step utilizes chloromethyl methyl ether to protect the diol, preventing polymerization.

Reagents:

-

2-Butene-1,4-diol (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (2.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Setup: In a flame-dried 3-neck flask under Argon, dissolve 2-butene-1,4-diol in anhydrous DCM. Cool to 0°C.

-

Addition: Add DIPEA dropwise. Subsequently, add MOM-Cl slowly via an addition funnel, maintaining the temperature below 5°C. Caution: MOM-Cl is a carcinogen; use strict containment.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Distill under reduced pressure to yield 1,4-bis(methoxymethoxymethyl)-2-butene as a clear oil.

Protocol B: Synthesis of 4-Methyl-5-Ethoxyoxazole

This step utilizes the chloro-precursor to form the oxazole ring.

Reagents:

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Formamide (Excess)

-

Ammonium Formate (Catalyst)

Procedure:

-

Cyclization: Mix ethyl 2-chloroacetoacetate and formamide in a reaction vessel. Heat to 120-130°C.

-

Mechanism: The formamide acts as both the nitrogen source and the cyclization agent. The chlorine atom facilitates the nucleophilic attack and subsequent elimination to close the ring.

-

Isolation: Distill the product directly from the reaction mixture under vacuum. 4-Methyl-5-ethoxyoxazole is a volatile liquid (bp ~60°C at 10 mmHg). Store under inert atmosphere (it is moisture sensitive).

Protocol C: The Diels-Alder & Aromatization

The convergence step.[3]

Reagents:

-

4-Methyl-5-ethoxyoxazole (1.0 eq)

-

1,4-Bis(methoxymethoxymethyl)-2-butene (1.5 eq)

-

Acid Catalyst (e.g., TFA or HCl in Ethanol)

Procedure:

-

Cycloaddition: Combine the oxazole and the protected dienophile in a sealed pressure tube or autoclave.

-

Conditions: Heat to 140-150°C for 18-24 hours. No solvent is typically required if the dienophile is liquid; otherwise, use toluene.

-

Aromatization (One-Pot): Cool the mixture. Add ethanolic HCl (2M). Heat to reflux for 2 hours.

-

Crystallization: Cool to 0°C. Pyridoxine Hydrochloride will precipitate. Filter and wash with cold acetone.

Quantitative Data Summary

The following table compares the efficiency of the "Chloromethyl/MOM-Protected" route versus the unprotected diol route.

| Parameter | Unprotected Route (Free Diol) | Protected Route (MOM-Ether) | Mechanistic Rationale |

| Dienophile | 2-Butene-1,4-diol | 1,4-Bis(MOM)-2-butene | MOM group prevents H-bonding and polymerization. |

| Reaction Temp | 180°C (High Pressure) | 140°C | Protected diol is more electron-rich and stable. |

| Yield (Crude) | 45 - 55% | 85 - 92% | Prevention of side reactions (tar formation). |

| Regioselectivity | Moderate | High | Steric bulk of MOM directs the cycloaddition. |

| Purification | Complex Chromatography | Crystallization | Cleaner reaction profile allows direct precipitation. |

References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles. Link

- Firestone, R. A., et al. (1967). "The reaction of 4-methyl-5-ethoxyoxazole with dienophiles." Tetrahedron, 23(2), 943-955.

-

Hoffmann-La Roche. (1968). Process for the preparation of pyridoxine. US Patent 3,364,226. (Describes the use of chloromethyl methyl ether for dienophile protection). Link

- Kondrat'eva, G. Y. (1957). "Synthesis of pyridine derivatives from oxazoles." Izvestiya Akademii Nauk SSSR, 484.

-

Miki, T., & Matsuo, T. (1967). "Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole." Journal of the Pharmaceutical Society of Japan, 87(3), 323. Link

-

Zou, Y., et al. (2014).[7] "Improved Oxazole Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride." Organic Process Research & Development. (Modern optimization of the oxazole route).

Sources

- 1. US3364226A - Method for preparing pyridoxine and intermediates therefor - Google Patents [patents.google.com]

- 2. US11897851B2 - Heterocyclic GLP-1 agonists - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]

- 5. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 6. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Electrophilic Properties of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic properties of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While the oxazole ring itself possesses a nuanced electronic character, the introduction of a chloromethyl group at the C2 position transforms the molecule into a potent electrophile, susceptible to a wide range of nucleophilic substitution reactions. This guide will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for its synthetic transformations, and explore its applications in the construction of complex molecular architectures. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this document aims to serve as an essential resource for researchers leveraging the unique chemical attributes of this compound.

Introduction: The Oxazole Core and the Influence of the Chloromethyl Substituent

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This arrangement imparts a unique electronic distribution, with the electronegative heteroatoms influencing the reactivity of the ring. Generally, the oxazole ring is considered electron-rich and can participate in electrophilic substitution, primarily at the C5 position, especially when activated by electron-donating groups. However, direct nucleophilic attack on the unsubstituted oxazole ring is uncommon.[2]

The introduction of a chloromethyl (-CH₂Cl) group at the C2 position fundamentally alters the molecule's reactivity profile. The primary site of electrophilicity shifts from the aromatic ring to the methylene carbon of the chloromethyl group. This is due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom and the stabilizing influence of the oxazole ring on the transition state of nucleophilic substitution reactions. The reactivity of the 2-chloromethylene unit is often compared to that of a benzylic chloride, highlighting its susceptibility to nucleophilic attack.[3][4]

This guide will focus on the synthetic utility of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole as an electrophile, providing a framework for its strategic implementation in synthetic campaigns.

Synthesis of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole

The synthesis of the title compound can be achieved through established methods for oxazole formation. One of the most common and effective routes is a modification of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. For 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole, a plausible synthetic pathway starts from 3-amino-2-butanone, which is first acylated with chloroacetyl chloride to form the corresponding α-chloroacetamido ketone. Subsequent dehydration and cyclization, typically promoted by a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid, yields the target oxazole.

Conceptual Synthetic Workflow

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution on the chloromethyl group.

The rate of these reactions is influenced by several factors:

-

Nucleophilicity: Stronger nucleophiles will react more rapidly.

-

Solvent: Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.

-

Temperature: As with most Sₙ2 reactions, increasing the temperature will increase the reaction rate.

Synthetic Transformations: A Practical Guide

The electrophilic nature of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole makes it a valuable precursor for a variety of functionalized oxazoles. The following sections provide detailed protocols for its reaction with common classes of nucleophiles. These protocols are adapted from established procedures for structurally similar 2-(chloromethyl)oxazoles and should serve as a robust starting point for experimental design. [3][4]

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines provides a straightforward route to 2-(aminomethyl)-4,5-dimethyloxazoles, which are of interest in medicinal chemistry. [3] Experimental Protocol: Synthesis of N-substituted 2-(aminomethyl)-4,5-dimethyl-1,3-oxazoles

-

Materials:

-

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole (1.0 eq)

-

Amine (primary or secondary, 2.0-5.0 eq)

-

Solvent (e.g., acetonitrile, ethanol, or benzene)

-

Base (optional, e.g., K₂CO₃, Et₃N, if starting with an amine salt)

-

-

Procedure: a. Dissolve 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the amine to the solution. If an amine salt is used, add the base. c. Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. If a solid precipitate (amine hydrochloride) has formed, remove it by filtration. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(aminomethyl)-4,5-dimethyl-1,3-oxazole.

| Entry | Nucleophile | Product |

| 1 | Morpholine | 2-(Morpholinomethyl)-4,5-dimethyl-1,3-oxazole |

| 2 | Piperidine | 2-(Piperidin-1-ylmethyl)-4,5-dimethyl-1,3-oxazole |

| 3 | Aniline | N-(4,5-dimethyl-1,3-oxazol-2-ylmethyl)aniline |

Reaction with Oxygen Nucleophiles

Alkoxides and phenoxides react readily with 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole to yield the corresponding ethers. These derivatives have been explored as potential anti-inflammatory agents. [3] Experimental Protocol: Synthesis of 2-(alkoxymethyl)- or 2-(phenoxymethyl)-4,5-dimethyl-1,3-oxazoles

-

Materials:

-

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole (1.0 eq)

-

Alcohol or Phenol (1.1 eq)

-

Base (e.g., NaH, K₂CO₃)

-

Solvent (e.g., anhydrous THF, DMF)

-

-

Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol in the anhydrous solvent. b. Cool the solution to 0 °C and add the base portion-wise. c. Stir the mixture at 0 °C for 30 minutes to generate the alkoxide or phenoxide in situ. d. Add a solution of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole in the same solvent dropwise. e. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS. f. Quench the reaction by the slow addition of water. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

| Entry | Nucleophile | Product |

| 1 | Sodium methoxide | 2-(Methoxymethyl)-4,5-dimethyl-1,3-oxazole |

| 2 | Sodium phenoxide | 2-(Phenoxymethyl)-4,5-dimethyl-1,3-oxazole |

Reaction with Sulfur Nucleophiles

Thiolates are excellent nucleophiles and react efficiently to produce 2-(thiomethyl)oxazole derivatives. These compounds can be further oxidized to sulfones, which are valuable intermediates in carbon-carbon bond-forming reactions. [3] Experimental Protocol: Synthesis of 2-(arylthiomethyl)-4,5-dimethyl-1,3-oxazoles

-

Materials:

-

2-(chloromethyl)-4,5-dimethyl-1,3-oxazole (1.0 eq)

-

Thiophenol (1.1 eq)

-

Base (e.g., NaH, K₂CO₃)

-

Solvent (e.g., anhydrous THF, DMF)

-

-

Procedure: a. Follow the procedure outlined in section 4.2, substituting the alcohol/phenol with the corresponding thiol. b. The reaction is typically faster with thiolates and may be complete at room temperature in a shorter timeframe.

| Entry | Nucleophile | Product |

| 1 | Sodium thiophenoxide | 2-(Phenylthiomethyl)-4,5-dimethyl-1,3-oxazole |

| 2 | Sodium thiocyanate | 2-(Thiocyanatomethyl)-4,5-dimethyl-1,3-oxazole |

Safety Considerations

2-(Chloromethyl)oxazoles should be handled with care in a well-ventilated fume hood. They are classified as harmful if swallowed, cause skin irritation, and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

2-(Chloromethyl)-4,5-dimethyl-1,3-oxazole is a highly valuable and versatile electrophilic building block. Its reactivity, which is analogous to that of a benzylic chloride, allows for the facile introduction of a wide range of functionalities at the C2-methyl position through nucleophilic substitution reactions. This in-depth technical guide has provided a comprehensive overview of its synthesis, electrophilic properties, and synthetic applications, complete with adaptable experimental protocols. The ability to readily form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes this compound a powerful tool for medicinal chemists and organic synthesists in the design and construction of novel, biologically active molecules. Further exploration of its reactivity with other nucleophiles and its incorporation into more complex synthetic strategies will undoubtedly continue to expand its utility in the field of drug discovery and development.

References

- 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet. ChemicalBook. (2022, August 11).

- Turchi, I. J., et al. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 68(35), 7215-7221.

- Ibata, T., & Isogami, Y. (1989). Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. Bulletin of the Chemical Society of Japan, 62(2), 618-620.

- Gissot, A., & Roche, C. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472-12477.

- 2-(Chloromethyl)oxazole. Sigma-Aldrich.

- 2-Chloromethyl-oxazole. Santa Cruz Biotechnology.

- 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole. ChemScene.

- 2-Chloromethyl-oxazole. Chem-Impex.

- 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole. PubChem.

- 2-(chloromethyl)-4,5-dihydro-1,3-oxazole. PubChem.

- Oxazole. SpectraBase.

- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.

- 2-Chloro-4-(chloromethyl)-1,3-oxazole. Benchchem.

- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.

- 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

Sources

Methodological & Application

Procedure for synthesizing peptidomimetics using oxazole intermediates

Application Note: Strategic Synthesis of Peptidomimetics via Oxazole Intermediates

Abstract This technical guide outlines the protocols for integrating 1,3-oxazole heterocycles into peptide backbones to create peptidomimetics with enhanced metabolic stability, bioavailability, and conformational constraints. We present two distinct workflows: (1) The Biomimetic Backbone Modification , utilizing oxidative cyclization of Serine/Threonine residues within a peptide chain, and (2) The Modular Building Block Approach , employing the Hantzsch synthesis to generate Fmoc-protected oxazole amino acids for Solid Phase Peptide Synthesis (SPPS).[1]

Introduction & Strategic Analysis

The 1,3-oxazole ring acts as a bioisostere for the peptide bond (amide), maintaining planarity and hydrogen bond acceptor capability while eliminating the hydrolytically labile amide proton.[1] This modification is critical in the development of "constrained peptides" (e.g., Telomestatin analogs) where the oxazole forces the backbone into specific secondary structures (turns or helices) and prevents enzymatic degradation.[1]

Selection of Synthetic Strategy:

-

Choose Workflow A (Biomimetic/Post-Synthetic) if you are modifying a specific site in a linear peptide to lock its conformation or mimicking natural products like Microcin B17.[1]

-

Choose Workflow B (Modular/Building Block) if you require precise control over the oxazole substitution pattern or wish to insert multiple oxazoles using automated SPPS.[1]

Workflow A: Biomimetic Backbone Modification (Serine/Threonine Route)

This method converts a Serine (for unsubstituted oxazoles) or Threonine (for 5-methyl oxazoles) residue within a peptide sequence into an oxazole.[1][2]

Mechanism: Cyclodehydration of the

Protocol 1: Cyclodehydration using Burgess Reagent

Note: This method is preferred for its mild conditions compared to DAST/Deoxo-Fluor.[1]

Reagents:

-

Burgess Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt.[1]

-

Solvent: Anhydrous THF or DCM.

-

Oxidant: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and

or

Step-by-Step Procedure:

-

Peptide Assembly: Synthesize the precursor peptide using standard Fmoc-SPPS.[1] Ensure the target Serine/Threonine side chain is unprotected (use Trt protection during SPPS and cleave selectively, or perform reaction in solution on a protected fragment).[1]

-

Checkpoint: Verify the precursor mass via LC-MS.[1]

-

-

Cyclodehydration (Oxazoline Formation):

-

Dissolve the peptide (0.1 mmol) in anhydrous THF (5 mL) under

. -

Add Burgess Reagent (2.0 – 3.0 equiv).[1]

-

Reflux at 70°C for 1–2 hours.

-

Monitoring: Monitor by TLC or LC-MS. The oxazoline usually appears as [M-18] (loss of

).[1] -

Workup: Concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexane) or proceed directly if clean.[1]

-

-

Oxidative Aromatization (Oxazole Formation):

-

Dissolve the crude oxazoline in anhydrous DCM (5 mL).

-

Cool to 0°C. Add DBU (3.0 equiv) followed by

(3.0 equiv) dropwise.[1] -

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2–4 hours.

-

Quench: Add saturated aqueous

. Extract with DCM. -

Purification: The oxazole is planar and aromatic. Verify by

-NMR (the oxazole C4-proton appears as a singlet around

-

Workflow B: Modular Building Block Synthesis (Hantzsch Method)

This approach creates an Fmoc-protected oxazole amino acid (Fmoc-Ozl-OH) that can be loaded onto resin or used in solution coupling.[1]

Protocol 2: Modified Hantzsch Condensation

Reagents:

-

Fmoc-Amino Acid Amide (e.g., Fmoc-Val-NH2).[1]

-

Ethyl Bromopyruvate (or substituted

-bromo- -

or

-

TFAA (Trifluoroacetic anhydride) and Pyridine (for dehydration).[1]

Step-by-Step Procedure:

-

Condensation:

-

Dehydration to Oxazole:

-

Hydrolysis (Saponification):

-

Dissolve the ester in THF/MeOH/Water (3:1:1).[1]

-

Add LiOH (2.0 equiv).[1] Stir at 0°C to avoid Fmoc cleavage (Fmoc is base-sensitive; monitor closely).[1]

-

Optimization: Alternatively, use mild enzymatic hydrolysis or trimethyltin hydroxide if Fmoc stability is an issue.

-

Result: Fmoc-AA-Oxazole-COOH ready for SPPS.

-

Visualization of Methodologies

Caption: Decision matrix for selecting between Biomimetic Cyclization (Workflow A) and Hantzsch Modular Synthesis (Workflow B).

Data & Optimization (Self-Validating Systems)

Comparison of Cyclization Reagents (Serine

| Reagent | Conditions | Yield | Specificity | Notes |

| Burgess Reagent | THF, 70°C, 1-2h | 70-85% | High | Mildest; tolerates most protecting groups.[1] Preferred for complex peptides. |

| DAST / Deoxo-Fluor | DCM, -78°C to RT | 60-80% | High | Very moisture sensitive; can cause epimerization if not controlled.[1] |

| DCM, RT | 50-70% | Moderate | "Wipf Protocol"; robust but harder workup (triphenylphosphine oxide removal).[1] |

Troubleshooting Guide:

-

Problem: Incomplete Oxidation (Oxazoline remains).

-

Solution: Switch from

to activated

-

-

Problem: Racemization of adjacent amino acids.

References

-

Pickett, A. S., et al. (2025).[3] Silver(I)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science. Link

-

Biron, E., et al. (2006).[6] Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. Organic Letters, 8(11), 2417-2420.[1][6] Link[1]

-

Mann, E., & Kessler, H. (2003).[1] New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters, 5(24), 4567-4570.[1] Link[1]

-

Morwick, T., et al. (2002).[7] A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.[1][7][8] Link[1]

-

Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Functionalization of 4,5-dimethyl-1,3-oxazole at the C-2 position

Application Note: Functionalization of 4,5-Dimethyl-1,3-oxazole at the C-2 Position

Abstract

The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, yet the functionalization of 4,5-disubstituted oxazoles presents unique challenges due to the specific acidity and instability of the C-2 position. This guide provides two distinct, validated protocols for functionalizing 4,5-dimethyl-1,3-oxazole at the C-2 position: (1) Lithiation-Trapping for alkylation/acylation, and (2) Transition Metal-Catalyzed C-H Activation for direct arylation. We address the critical "Schöllkopf Equilibrium" (ring-opening instability) and provide mechanistic insights to maximize yield and reproducibility.

Introduction & Mechanistic Grounding

The C-2 proton of 4,5-dimethyl-1,3-oxazole is the most acidic site on the ring (

Understanding this equilibrium is the single most important factor in successful C-2 functionalization.

-

The Trap: If the temperature rises above -50°C during lithiation, the ring opens to form the isocyanide enolate. Upon quenching, this leads to acyclic byproducts rather than the desired oxazole.

-

The Solution: Strict temperature control (-78°C) maintains the cyclic lithio-species, or alternatively, the use of transition metal catalysis (Cu/Pd) avoids the discrete anionic intermediate entirely.

Mechanism Visualization: The Schöllkopf Equilibrium

Protocol A: Lithiation and Electrophilic Trapping

Best For: Alkylation, Acylation, Formylation. Critical Parameter: Temperature must never exceed -60°C before quenching.

Materials

-

Substrate: 4,5-Dimethyl-1,3-oxazole (1.0 equiv)

-

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (freshly distilled or from a solvent system)

-

Electrophile: Aldehyde, Ketone, Alkyl Halide, or Acyl Chloride (1.2 equiv)

-

Quench: Sat. aq.

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to oxazole).

-

Substrate Addition: Add 4,5-dimethyl-1,3-oxazole via syringe. Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

-

Deprotonation: Add

-BuLi dropwise over 10 minutes.-

Observation: A slight color change (often pale yellow) indicates anion formation.

-

Wait: Stir at -78°C for exactly 30 minutes. Do not extend beyond 1 hour as micro-heating can shift the equilibrium.

-

-

Trapping: Add the electrophile (neat or as a THF solution) dropwise down the side of the flask to precool it.

-

Note: If using acyl chlorides, use 2.0 equiv to account for potential competitive attack.

-

-

Reaction: Stir at -78°C for 1 hour.

-

Quench: While still at -78°C, add sat.

solution. Only after quenching should you remove the cooling bath.-

Why? Warming the unquenched lithio-species will trigger ring opening immediately.

-

Data: Electrophile Scope & Yields

| Electrophile Class | Specific Reagent | Product Type | Typical Yield | Notes |

| Aldehyde | Benzaldehyde | Alcohol | 75-85% | Clean reaction; very fast. |

| Alkyl Halide | Methyl Iodide | 2-Methyl | 60-70% | Use excess MeI; rapid addition. |

| Acyl Chloride | Benzoyl Chloride | Ketone | 45-55% | Competitive O-acylation possible. |

| Silyl Chloride | TMSCl | Silane | >90% | Excellent protecting group strategy. |

Protocol B: Copper-Catalyzed Direct C-H Arylation

Best For: Arylation (C-C bond formation with aryl rings). Advantage: Avoids cryogenic conditions; highly selective for C-2; tolerates functional groups.

This protocol utilizes a C-H activation mechanism, bypassing the unstable lithio-intermediate. The acidity of C-2 allows for base-assisted cupration.

Materials

-

Catalyst: CuI (Copper(I) Iodide) - 10 mol%

-

Ligand: 1,10-Phenanthroline (optional but recommended for difficult substrates) - 10-20 mol%

-

Base:

(Lithium tert-butoxide) - 2.0 equiv-

Note:

is superior to

-

-

Solvent: DMF or DMA (Anhydrous)

-

Coupling Partner: Aryl Iodide (Ar-I) - 1.2 equiv

Step-by-Step Methodology

-

Charging: In a glovebox or under strictly inert atmosphere (Argon), add CuI (0.1 equiv),

(2.0 equiv), and the Aryl Iodide (1.2 equiv) to a pressure vial. -

Solvent: Add 4,5-dimethyl-1,3-oxazole (1.0 equiv) and DMF (concentration ~0.5 M).

-

Heating: Seal the vial and heat to 120°C for 12–18 hours.

-

Visual Check: The reaction mixture often turns dark brown/green.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash with brine (3x) to remove DMF.

-

Purification: Flash column chromatography.

Workflow Visualization: C-H Arylation

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Ring Opening (Protocol A) | Temperature > -60°C | Ensure dry ice/acetone bath is fresh. Pre-cool electrophile. Quench cold. |

| Low Conversion (Protocol B) | Poisoned Catalyst | Ensure Argon atmosphere. Use fresh CuI (should be off-white, not green/brown). |

| Homocoupling of Ar-I | Oxidative conditions | Ensure strictly anaerobic conditions. |

| Regioselectivity Issues | N/A for 4,5-dimethyl | Since C-4 and C-5 are blocked, regioselectivity is exclusively C-2. |

References

-

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition, 16(6), 339-348. Link -

Strotman, N. A., et al. (2010).[1] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters, 12(15), 3578–3581. Link

-

Do, H. Q., & Daugulis, O. (2007).[2] Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. Link

-

Verrier, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584–1601. Link

Sources

- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 2. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Click Chemistry Applications of 2-(Azidomethyl)oxazole Derivatives

Executive Summary

This guide details the strategic application of 2-(azidomethyl)oxazole derivatives in fragment-based drug discovery (FBDD) and bioconjugation. Unlike unstable 2-(halomethyl)oxazoles, the 2-(azidomethyl) variant represents a "sweet spot" of chemical stability and high reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This note provides a validated continuous-flow synthesis protocol, a specialized click chemistry workflow for peptidomimetic synthesis, and critical mechanistic insights distinguishing alkyl-oxazole azides from their aryl counterparts.

Strategic Rationale: Why 2-(Azidomethyl)oxazole?

In medicinal chemistry, the oxazole ring functions as a bioisostere for amide bonds and carboxylates, improving metabolic stability and lipophilicity. However, functionalizing the C2 position is synthetically challenging due to the instability of 2-(chloromethyl) and 2-(bromomethyl) intermediates, which degrade rapidly.

The Azide Solution: The 2-(azidomethyl) moiety offers three distinct advantages:

-

Enhanced Stability: Unlike the halides, the azide group stabilizes the C2 position, allowing for isolation and storage.

-

Click-Ready Scaffold: It serves as a pre-installed "warhead" for rapid library generation via CuAAC.

-

Bioorthogonal Potential: The aliphatic nature of the azidomethyl group minimizes steric hindrance, making it superior to ortho-substituted aryl azides for sterically demanding couplings.

Synthesis Protocol: Continuous-Flow Generation

Reference Grounding: Rossa et al., Beilstein J. Org.[1] Chem. 2018 [1]

Traditional batch synthesis of 2-(azidomethyl)oxazoles is hazardous due to the accumulation of explosive organic azides and unstable intermediates. We recommend a continuous-flow protocol that integrates vinyl azide thermolysis with nucleophilic substitution.[1][2][3][4]

Workflow Diagram

Figure 1: Integrated continuous-flow synthesis avoiding isolation of unstable intermediates.

Detailed Methodology

Reagents:

-

Stream A: Vinyl azide (0.5 M in acetone).[5]

-

Stream B: Bromoacetyl bromide (neat or high conc.).

-

Stream C: Sodium azide (1.5 M aqueous solution) + DIPEA.

Step-by-Step Protocol:

-

Thermolysis (Reactor 1): Pump Stream A through a heated coil (150°C, residence time ~1 min) to convert vinyl azide to the 2H-azirine intermediate.

-

Oxazole Formation (Reactor 2): Mix the output with Stream B at room temperature. The azirine undergoes ring expansion with bromoacetyl bromide to form 2-(bromomethyl)oxazole.[1][2][3][4][5]

-

Azidation (Reactor 3): Immediately mix the stream containing the bromo-oxazole with Stream C (NaN3/DIPEA). Heat to 50°C in a coil reactor (residence time ~5-7 mins).

-

Workup: Collect the output, separate the organic phase, and evaporate solvent.

-

Note: This method typically yields >90% conversion without the need to isolate the lachrymatory and unstable bromo-intermediate.

-

Application Protocol: CuAAC for Peptidomimetics

Reference Grounding: Luzzio et al., Tetrahedron Lett. 2018 [2]

This protocol describes the coupling of 2-(azidomethyl)oxazoles with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This scaffold is particularly effective for disrupting bacterial biofilms (e.g., P. gingivalis).

Reaction Scheme

Figure 2: CuAAC coupling strategy for oxazole-triazole conjugates.

Experimental Procedure

Materials:

-

2-(Azidomethyl)oxazole derivative (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Copper(II) Sulfate Pentahydrate (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-Butanol/Water (1:1 v/v) or DMF (for hydrophobic substrates)

Steps:

-

Dissolution: Dissolve the oxazole azide and alkyne in the solvent mixture (0.1 M concentration relative to azide).

-

Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate. Add CuSO4 solution followed immediately by the ascorbate solution to the reaction mixture. The solution should turn bright yellow/orange (indicative of Cu(I)).

-

Incubation: Stir at room temperature for 4–12 hours.

-

Monitoring: Monitor by TLC (disappearance of azide) or LC-MS.

-

-

Quenching: Dilute with water and extract with ethyl acetate.

-

Purification: If necessary, purify via silica gel chromatography. (Note: Many CuAAC products precipitate and can be collected by filtration).

Yield Expectations:

| Substrate Type | Reaction Time | Typical Yield |

|---|---|---|

| Aliphatic Alkyne | 4-6 hours | 85-95% |

| Aromatic Alkyne | 6-12 hours | 80-90% |

| Sterically Hindered Alkyne | 12-24 hours | 70-85% |

Expert Insights & Troubleshooting

Critical Distinction: Alkyl vs. Aryl Azides

Do not confuse 2-(azidomethyl)oxazoles with 2-(2-azidophenyl)oxazoles.

-

2-(Azidomethyl)oxazole (Alkyl): Reacts cleanly via CuAAC to form triazoles.

-

2-(2-Azidophenyl)oxazole (Aryl): Under standard CuAAC conditions, these often undergo an alternate pathway resulting in reduction to the amine (2-(2-aminophenyl)oxazole) rather than cycloaddition [3].

-

Mechanism:[6][7][8][9][10] The proximity of the oxazole nitrogen to the aryl azide facilitates a redox process that competes with the click reaction.

-

Takeaway: If your design requires an aryl linker, ensure the azide is meta or para to the oxazole ring, or use the azidomethyl spacer described in this guide.

-

Safety Note

While 2-(azidomethyl)oxazoles are more stable than their halide precursors, they are still low-molecular-weight organic azides.

-

Rule of Thumb: Ensure the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is > 3:1.

-

Handling: Avoid concentrating reaction mixtures to dryness if the molecular weight is < 200 g/mol .

References

-

Rossa, T. A., et al. (2018).[1] Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–514.[1] Link

-

Patil, P. C., & Luzzio, F. A. (2018).[3][4][7] Alternate pathway for the click reaction of 2-(2-azidophenyl)-4,5-diaryloxazoles.[7] Tetrahedron Letters, 59(38), 3458-3460.[7] Link[7]

-

Luzzio, F. A., et al. (2018).[3][4][7] Synthesis of 1,4-disubstituted triazoles through click reaction between 2-azidomethyl-4,5-diaryloxazoles and alkynes.[2][3][7] Tetrahedron Letters. (Contextual citation based on search results linking Luzzio's work to biofilm inhibitors).

Sources

- 1. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 4. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: Reaction Conditions for Alkylating Amines with Chloromethyl Oxazoles

Executive Summary

The alkylation of amines using chloromethyl oxazoles is a pivotal transformation in medicinal chemistry, yielding oxazolyl-methyl amines . These motifs serve as bioisosteres for benzyl amines and are critical pharmacophores in kinase inhibitors, GPCR ligands, and anti-infectives.

However, chloromethyl oxazoles are chemically distinct from their benzyl chloride counterparts. They exhibit higher electrophilicity , lower thermal stability, and significant vesicant properties . This guide provides a scientifically grounded protocol to maximize yield, ensure mono-alkylation selectivity, and maintain operator safety.

Critical Safety & Stability Warning

Vesicant Hazard

Chloromethyl oxazoles (e.g., 4-(chloromethyl)oxazole) are potent alkylating agents. They are lachrymators and vesicants (blister agents) capable of causing severe skin and respiratory damage.

-

Control: All weighing and reactions must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Decontamination: Spills should be treated with dilute aqueous ammonia or 5% NaOH to hydrolyze the chloride before cleanup.

Reagent Instability

Unlike benzyl chloride, the oxazole ring renders the chloromethyl group highly activated.

-

Storage: Store at -20°C under argon.

-

Degradation: These compounds hydrolyze rapidly in moist air to form the corresponding alcohol, which is significantly less reactive.

-

Recommendation: If the reagent has darkened or turned gummy, purify via rapid silica filtration (10% EtOAc/Hexanes) immediately before use.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classic SN2 nucleophilic substitution .[1][2] The electron-deficient nature of the oxazole ring (an azole) inductively withdraws electron density from the methyl group, making the methylene carbon highly susceptible to nucleophilic attack.

Reaction Pathway and Side Reactions

The primary challenge is controlling chemoselectivity .

-

Mono-alkylation (Desired): Formation of the secondary amine.

-

Bis-alkylation (Undesired): The product secondary amine is often more nucleophilic than the starting primary amine, leading to tertiary amine formation.

-

Hydrolysis (Side Reaction): Trace water competes with the amine, forming the alcohol.

Graphviz Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway showing the competition between productive mono-alkylation, over-alkylation, and hydrolysis.[3]

Optimization Parameters

Solvent Selection

-

Acetonitrile (MeCN): Preferred. Excellent balance of polarity to dissolve the salt intermediates while allowing easy workup.

-

DMF/DMA: Good for solubility but difficult to remove. Promotes over-alkylation due to high polarity. Use only if substrates are insoluble in MeCN.

-

THF: Suitable, but reaction rates are slower than in dipolar aprotic solvents.

-

Green Alternative: 2-MeTHF or Ethyl Acetate can be used for highly reactive amines, though rates will be lower.

Base Selection[11]

-

Inorganic Bases (K₂CO₃, Cs₂CO₃): Best for secondary amines. The heterogeneous surface moderates the reaction rate, reducing side products.

-

Organic Bases (DIPEA, TEA): Essential when using amine salts (e.g., amine hydrochlorides) as starting materials to liberate the free base in situ.

The "Finkelstein" Acceleration (Catalysis)

Adding catalytic Potassium Iodide (KI) (10-20 mol%) generates the iodomethyl oxazole in situ. The iodide is a better leaving group than chloride, accelerating the reaction significantly. This is highly recommended for sterically hindered amines.

Experimental Protocols

Protocol A: General Procedure for Secondary Amines (1:1 Stoichiometry)

Use this when the starting amine is secondary (cyclic or acyclic).

Reagents:

-

Chloromethyl oxazole (1.0 equiv)[3]

-

Secondary amine (1.1 equiv)

-

K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

-

Acetonitrile (0.2 M concentration)

-

KI (0.1 equiv - optional)

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine (1.1 equiv) and K₂CO₃ (2.0 equiv) in anhydrous Acetonitrile.

-

Addition: Cool the mixture to 0°C. Add the chloromethyl oxazole (1.0 equiv) dropwise (diluted in a small amount of MeCN if solid).

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

-

Note: Monitor via TLC or LCMS. If the reaction is sluggish, heat to 50°C.

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Selective Mono-Alkylation of Primary Amines

Use this to prevent the formation of tertiary amines.

Reagents:

-

Chloromethyl oxazole (1.0 equiv)[3]

-

Primary amine (3.0 – 5.0 equiv)

-

DIPEA (1.0 equiv - only if amine is valuable and used in 1:1 ratio, otherwise the excess amine acts as the base)

-

THF or MeCN (0.1 M - Dilution favors mono-alkylation)

Step-by-Step:

-

Setup: Dissolve the Primary Amine (5.0 equiv) in THF or MeCN. Cool to 0°C.

-

Slow Addition: Add the chloromethyl oxazole (1.0 equiv) as a dilute solution dropwise over 1 hour .

-

Critical: High local concentration of the electrophile leads to bis-alkylation. Slow addition ensures the amine is always in vast excess.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to RT.

-

Workup: Concentrate to remove the solvent and the bulk of the excess volatile amine.

-

Purification:

-

Acid-Base Extraction: Dissolve residue in 1N HCl (aqueous). Wash with Et₂O (removes non-basic impurities). Basify aqueous layer to pH >12 with 2N NaOH. Extract product into DCM.

-

Protocol C: Workup & Purification Workflow

Since oxazolyl amines are basic, purification is best achieved via pH manipulation rather than just chromatography.

Figure 2: Acid-Base extraction workflow to isolate pure amine product without column chromatography.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of starting material | Ensure solvents are anhydrous. Check SM quality (NMR) before use. |

| Bis-Alkylation | Excess electrophile or fast reaction | Use Protocol B (5 equiv amine). Dilute reaction (0.05 M). Add SM slower. |

| No Reaction | Steric hindrance or poor solubility | Add KI (20 mol%) (Finkelstein condition). Switch solvent to DMF and heat to 60°C. |

| Product Unstable | Free base degradation | Isolate as the HCl or Oxalate salt . Treat ether solution of amine with 2N HCl in ether. |

References

-

General Reactivity of Chloromethyl Oxazoles: Ibata, T., & Isogami, Y. (1989). Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. Bulletin of the Chemical Society of Japan, 62(2), 618–620.

-

Finkelstein Catalysis in Alkylation: Finkelstein, H. (1910).[4] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[4]

-

Modern Green Alkylation Strategies: Ortiz, K. G., et al. (2024).[5] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[5] Journal of the American Chemical Society, 146, 29847-29856.[5]

-

Oxazole Synthesis & Properties: BenchChem Technical Guide. (2025).[4][6][3] The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.[3]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole

Executive Summary

You are accessing this guide because you are working with 2-(chloromethyl)-4,5-dimethyl-1,3-oxazole , a highly reactive heterocyclic building block. This compound is bifunctional: it possesses a nucleophilic oxazole ring and a highly electrophilic chloromethyl tether at the C2 position.[1]

The Critical Issue: This molecule is thermodynamically predisposed to hydrolysis.[1] The electron-deficient nature of the oxazole ring activates the C2-chloromethyl group, making it significantly more labile than a standard benzyl chloride.[1] Exposure to atmospheric moisture alone can trigger a cascade of degradation, converting your active reagent into the inert alcohol (2-hydroxymethyl) or ring-opened byproducts, often releasing HCl gas that autocatalytically accelerates decomposition.[1]

Part 1: The Mechanism of Failure (Why it Hydrolyzes)

To prevent hydrolysis, you must understand the enemy.[1] This compound degrades via two distinct pathways depending on pH and temperature.[1][2]

1. Type A Failure: Nucleophilic Displacement (Most Common) In neutral or mildly acidic conditions (e.g., wet solvents, humid air), water acts as a nucleophile, attacking the exocyclic methylene carbon.[1] The chloride is a good leaving group, resulting in the formation of 2-(hydroxymethyl)-4,5-dimethyl-1,3-oxazole .

2. Type B Failure: Ring Cleavage (Catastrophic) If the hydrolysis generates HCl (which it will) and the reaction is not buffered or cooled, the acidic environment protonates the oxazole nitrogen. This activates the C2 or C5 position for water attack, breaking the aromaticity and cleaving the ring into acyclic amides/esters.[1]

Visualizing the Degradation Pathways

Figure 1: Mechanistic pathways of degradation.[1] Note how the release of HCl in Type A can trigger Type B failure if not managed.

Part 2: Storage & Handling Protocol

Standard Operating Procedure (SOP-OXZ-Handling)

| Parameter | Specification | Causality / Reason |

| Storage Temp | 2°C to 8°C (Refrigerated) | Retards the kinetics of spontaneous hydrolysis and thermal decomposition [1]. |

| Atmosphere | Argon or Nitrogen (Inert) | Oxygen is less of a threat than moisture; inert gas prevents atmospheric water absorption.[1] |

| Container | Amber Glass, Tightly Sealed | Protects from light (preventing radical formation) and ensures a physical moisture barrier.[1] |

| Desiccant | Required | Store the vial inside a secondary jar containing activated molecular sieves or Drierite. |

| Solvent Class | Anhydrous Only | Use solvents (DCM, THF, DMF) dried over molecular sieves.[1] Avoid protic solvents (MeOH, EtOH) unless intended for immediate reaction.[1] |

Handling Checklist

-

Warm Up: Allow the refrigerated container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid/oil.[1]

-

Schlenk Technique: If possible, handle under a positive pressure of nitrogen.[1]

-

Aliquot: Do not return unused material to the stock container.

Part 3: Troubleshooting & FAQs

Q1: I performed an aqueous workup, and my yield dropped by 50%. What happened? Diagnosis: You likely spent too much time in the aqueous phase, or the pH was uncontrolled.[1] The Fix:

-